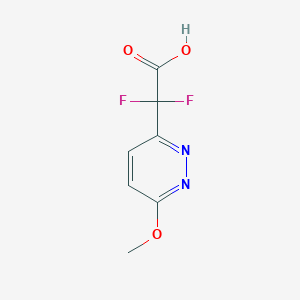

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O3 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid |

InChI |

InChI=1S/C7H6F2N2O3/c1-14-5-3-2-4(10-11-5)7(8,9)6(12)13/h2-3H,1H3,(H,12,13) |

InChI Key |

QFHZLZWYYLFPRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Carbonylation Strategies

A common approach to synthesizing difluoroacetic acid derivatives involves halogenation followed by carbonylation. For example, the preparation of 2,3-difluorophenylacetic acid (CN101486638A) employs photohalogenation of 2,3-difluorotoluene to generate a benzyl halide intermediate, which undergoes carbonylation with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst. Adapting this methodology:

-

Halogenation of Pyridazine Precursor :

-

Carbonylation Reaction :

Key Data :

Nucleophilic Substitution and Condensation

Alternative routes leverage nucleophilic substitution on pre-functionalized pyridazine rings. For instance, the synthesis of 2-thiophene acetic acid (CN105906604B) involves iodination of chlorothiophene followed by malonate coupling and hydrolysis:

-

Iodination :

-

Malonate Coupling :

-

Hydrolysis and Decarboxylation :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | NaI, acetone/THF | 20–30°C, N₂ | 90% |

| Malonate Coupling | Diethyl malonate, 2,6-lutidine | UV, THF | 75–85% |

| Hydrolysis | NaOH, HCl | Reflux | 80–90% |

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Palladium and nickel catalysts facilitate cross-coupling reactions. The synthesis of lumacaftor (WO2017017696A1) uses Suzuki-Miyaura coupling to attach benzoate groups to pyridine cores. For 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid:

-

Buchwald-Hartwig Amination : Coupling a boronic ester derivative of 6-methoxypyridazine with a difluoroacetic acid precursor.

-

Catalyst: Pd(OAc)₂/XPhos.

Optimized Conditions :

Photoredox Catalysis

Recent advances in photoredox systems (e.g., WO2017025985A1) enable fluorination under mild conditions. A plausible route involves:

-

Direct C–H Fluorination :

Key Parameters :

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Antibacterial and Antifungal Properties

Preliminary studies suggest that 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid exhibits notable antibacterial and antifungal properties. Research indicates that it may interact with specific biological targets, potentially influencing metabolic pathways. Further evaluations are necessary to establish its efficacy and mechanisms of action in biological systems.

Modulation of Cytokines

Recent patents highlight the compound's potential as a modulator of cytokines such as IL-12, IL-23, and interferon-alpha. These compounds can inhibit Tyk2-mediated signal transduction, offering therapeutic benefits for inflammatory and autoimmune diseases .

Table 1: Summary of Biological Activities

| Activity Type | Potential Impact | References |

|---|---|---|

| Antibacterial | Inhibits growth of certain bacteria | |

| Antifungal | Effective against fungal strains | |

| Cytokine Modulation | Therapeutic potential in autoimmune diseases |

Herbicides and Pesticides

The compound's structural characteristics make it a candidate for development as an agrochemical. Its fluorinated nature may enhance the stability and efficacy of herbicides and pesticides, allowing for targeted action against specific pests while minimizing environmental impact.

Plant Growth Regulators

Research into similar compounds indicates potential applications as plant growth regulators. The unique properties of this compound could lead to advancements in agricultural productivity by optimizing plant growth responses under various environmental conditions .

Synthesis of Complex Molecules

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. This compound serves as a versatile scaffold for synthesizing more complex molecules in medicinal chemistry.

Reaction Mechanisms

Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies. Its ability to undergo various types of reactions makes it valuable for exploring new pathways in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, potentially inhibiting or activating them.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Research Findings

Electronic Effects and Acidity

- The difluoro-acetic acid group in the target compound significantly lowers its pKa compared to non-fluorinated analogs (e.g., 2-(pyridin-2-yl)acetic acid, pKa ~3.5–4.0) . This enhances its ability to act as a hydrogen bond donor or participate in ionic interactions in biological systems.

- The 6-methoxy group on the pyridazine ring donates electrons, increasing the ring’s electron density. This contrasts with electron-withdrawing groups like CF₃ in (6-Trifluoromethyl-pyridin-2-yl)-acetic acid, which reduce basicity and alter binding affinities .

Ring System Differences

Biological Activity

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structure, which combines a difluorinated acetic acid moiety with a methoxypyridazin ring. This compound is characterized by the molecular formula C7H6F2N2O3 and a molecular weight of approximately 204.13 g/mol. The presence of fluorine atoms and the methoxy group enhances its biological activity, making it a subject of interest for various therapeutic applications.

The structural configuration of this compound allows it to engage with biological targets effectively. Its difluorinated acetic acid component is known to influence metabolic pathways, while the methoxypyridazin moiety may facilitate interactions with specific proteins and enzymes.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest potential binding to enzyme active sites or receptor sites, modulating their activity. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are recommended for further elucidation of these interactions.

Case Studies

While comprehensive case studies specifically focused on this compound are scarce, related compounds have been documented in the literature. For example:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2,2-Difluoro-2-(5-methoxypyridin-3-yl)acetic acid | Antimicrobial | |

| Acetic Acid | Antibacterial against biofilms |

These studies highlight the potential for similar biological activities in this compound.

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. Its applications extend beyond medicinal chemistry into agrochemicals and other industrial fields due to its versatile chemical reactivity.

Q & A

Q. What synthetic strategies are recommended for preparing 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid?

- Methodological Answer : A multi-step synthesis is typically employed:

Core Pyridazine Formation : Start with 6-methoxypyridazin-3-amine, followed by fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce difluoro groups .

Acetic Acid Moiety Attachment : Use a coupling reagent such as HATU or EDCI with DIPEA in THF/DMF to conjugate the fluorinated pyridazine core to the acetic acid group.

Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., using acetonitrile) to isolate the product.

- Key Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and structural integrity via / NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or thermal decomposition .

- Spill Management : Neutralize with sand or vermiculite, collect in chemical waste containers, and dispose via licensed facilities .

- First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to predict fluorination energetics and transition states .

- Reaction Path Screening : Apply automated tools (e.g., AFIR or GRRM) to identify low-energy pathways for pyridazine functionalization .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media (e.g., DMF vs. THF) for yield improvements.

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can conflicting NMR data be resolved for structural confirmation?

- Methodological Answer :

- Advanced NMR Techniques :

| Technique | Application |

|---|---|

| - HOESY | Identify spatial proximity between fluorine and protons. |

| COSY | Map scalar coupling between adjacent fluorine atoms. |

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.

- Reference Standards : Compare shifts with fluorinated analogs (e.g., 2-fluoropyridazine derivatives) .

- Computational Predictions : Overlay experimental spectra with DFT-calculated chemical shifts (GIAO method) .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) :

| Parameter | Monitoring Tool |

|---|---|

| Reaction Progress | In-situ FTIR/Raman spectroscopy. |

| Crystallization | Focused beam reflectance measurement (FBRM). |

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates.

- Purification Consistency : Implement automated flash chromatography with UV-triggered fraction collection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Controlled Assays : Re-test the compound under standardized conditions (e.g., fixed pH, serum-free media) to isolate variables.

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structural Confounders : Verify if impurities (e.g., residual solvents) or stereoisomers (via chiral HPLC) skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.